Fura-2

Fluorescence intensity Dye loading Calcium buffering

Fura-2 is the gold standard ratiometric calcium indicator for quantitative, long-term single-cell imaging. Its 30-fold higher brightness compared to Quin-2 enables minimal dye loading in sensitive primary tissues. Superior resistance to photobleaching over Indo-1 ensures stable signals across extended time-lapse protocols. With a Kd of ~224 nM, it precisely detects weak agonist responses at resting cytosolic Ca²⁺ levels. The dual-excitation (340/380 nm) ratiometric readout corrects for dye loading and cell number variations, improving Z' factors in high-content GPCR screening. Choose Fura-2 for reproducible, publication-grade calcium data.

Molecular Formula C29H27N3O14
Molecular Weight 641.5 g/mol
CAS No. 96314-98-6
Cat. No. B149405
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFura-2
CAS96314-98-6
SynonymsFura 2
Fura-2
Molecular FormulaC29H27N3O14
Molecular Weight641.5 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)N(CC(=O)O)CC(=O)O)OCCOC2=C(C=C3C(=C2)C=C(O3)C4=NC=C(O4)C(=O)O)N(CC(=O)O)CC(=O)O
InChIInChI=1S/C29H27N3O14/c1-15-2-3-17(31(11-24(33)34)12-25(35)36)20(6-15)43-4-5-44-21-7-16-8-22(28-30-10-23(46-28)29(41)42)45-19(16)9-18(21)32(13-26(37)38)14-27(39)40/h2-3,6-10H,4-5,11-14H2,1H3,(H,33,34)(H,35,36)(H,37,38)(H,39,40)(H,41,42)
InChIKeyYFHXZQPUBCBNIP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fura-2 (CAS 96314-98-6): High-Affinity, Ratiometric UV-Excitable Calcium Indicator for Quantitative Live-Cell Imaging and GPCR Drug Discovery


Fura-2 is a second-generation, ratiometric fluorescent calcium indicator developed by Tsien and colleagues in 1985 [1]. Belonging to the UV-excitable class of calcium chelators, it is characterized by a dual-excitation/single-emission mechanism, enabling concentration-independent, quantitative measurement of intracellular free calcium ([Ca2+]i). Its high affinity for calcium (Kd ~224 nM at 37°C in the presence of physiological Mg2+) makes it ideally suited for monitoring calcium dynamics near resting cytosolic levels (~100 nM) . Fura-2 is available in both cell-permeant (acetoxymethyl ester, Fura-2/AM) and cell-impermeant (salt) forms, offering flexibility for various loading protocols [1]. Since its introduction, it has become a foundational tool for studying calcium signaling in a wide array of cell types and experimental systems [2].

Why Fura-2 (CAS 96314-98-6) Cannot Be Substituted by Fluo-4, Indo-1, or Quin-2: A Quantitative Comparison for Scientific Procurement


The decision to substitute Fura-2 with another calcium indicator is not trivial and must be based on a quantitative understanding of performance trade-offs. While alternatives like Fluo-4, Indo-1, and Quin-2 also measure [Ca2+]i, they operate on fundamentally different photophysical mechanisms, possess distinct affinities and dynamic ranges, and exhibit varying degrees of interference with cellular physiology. Direct comparisons reveal that Fura-2's specific combination of ratiometric excitation, high brightness, and optimized calcium affinity yields unique advantages for quantitative, long-term, and single-cell imaging that cannot be matched by simply interchanging probes [1]. The following evidence guide details these critical, quantifiable differentiators that dictate experimental success and should inform procurement decisions.

Quantitative Evidence Guide: Direct Comparator Data for Fura-2 (CAS 96314-98-6) in Key Performance Dimensions


Fura-2 vs. Quin-2: 30-Fold Higher Fluorescence Intensity Permits Lower Dye Loading and Minimizes Calcium Buffering Artifacts

Fura-2 exhibits a dramatic improvement in fluorescence intensity compared to the first-generation indicator Quin-2, allowing for significantly lower intracellular dye concentrations. This directly reduces the potential for calcium buffering artifacts that can distort measurements of physiological calcium transients .

Fluorescence intensity Dye loading Calcium buffering Cellular toxicity

Fura-2 vs. Quin-2 and Indo-1: Disparate Basal [Ca2+]i Measurements and Agonist Response Detection Highlight Indicator-Specific Bias

In a direct comparison of platelet calcium measurements, Fura-2, Indo-1, and Quin-2 yielded significantly different values for both basal [Ca2+]i and responses to weak agonists. This demonstrates that values obtained with different indicators are not interchangeable and that Fura-2 offers distinct sensitivity [1]. Furthermore, basal calcium readings differ between probes even in the same cell type [2].

Basal calcium Agonist response Platelet activation Method comparison

Fura-2 vs. Indo-1: Superior Photostability Enables Longer, More Accurate Ratiometric Imaging Sessions

While both Fura-2 and Indo-1 are UV-excitable ratiometric indicators, they differ significantly in their resistance to photobleaching. Fura-2 is documented to be more resistant to photobleaching than Indo-1, a critical factor for maintaining accurate ratio measurements during extended time-lapse experiments . Photobleaching of Fura-2 generates a calcium-insensitive fluorescent intermediate that can invalidate ratiometric calibration if not controlled, but strategies exist to mitigate this [1].

Photobleaching Photostability Ratiometric imaging UV excitation

Fura-2 vs. Low-Affinity Fura-2 Analogs: Optimized Kd of 224 nM for High-Resolution Monitoring of Physiological [Ca2+]i Changes

The calcium dissociation constant (Kd) of Fura-2 is finely tuned for measuring calcium concentrations around the typical resting cytosolic level of ~100 nM. In contrast, low-affinity derivatives like Fura-2FF and mag-Fura-2 have Kd values in the micromolar range, making them suitable for measuring high-amplitude calcium spikes or in compartments like the ER but insensitive to subtle changes near baseline . The dynamic range of Fura-2 is also superior for its target concentration range [1].

Calcium affinity Kd Dynamic range Fura-2FF mag-Fura-2

Fura-2 (CAS 96314-98-6): Optimal Application Scenarios Derived from Quantitative Evidence


Quantitative Single-Cell Calcium Imaging in Primary Cells and Tissues Requiring Minimal Probe Interference

Fura-2's 30-fold higher brightness compared to Quin-2 makes it the preferred choice for loading primary cells and tissues where achieving high dye concentrations is challenging or where minimizing the dye's calcium buffering effect is paramount. This is critical for accurately quantifying native calcium dynamics in sensitive preparations like neurons, cardiomyocytes, and pancreatic islets.

Long-Term Time-Lapse Microscopy for Tracking Slow Calcium Oscillations or Developmental Processes

The documented superior resistance to photobleaching of Fura-2 over Indo-1 directly supports its use in long-term imaging experiments. This property ensures that the ratiometric signal remains stable and accurate over extended periods, which is essential for studying processes like cell differentiation, slow metabolic responses, or circadian rhythms where calcium dynamics unfold over hours.

High-Sensitivity Detection of Subtle Calcium Fluxes Near Resting Basal Levels

The high affinity of Fura-2 (Kd ~224 nM) is precisely matched to the resting calcium concentration in most mammalian cells . This, combined with its ability to detect weak agonist responses that are missed by lower-sensitivity probes like Quin-2 [1], makes Fura-2 the gold standard for studies investigating small, physiologically relevant calcium signals, such as those induced by low-efficacy ligands or basal cellular activity.

GPCR Drug Discovery and High-Content Screening with Ratiometric Imaging Platforms

Fura-2 is a foundational tool for GPCR drug discovery, used to measure intracellular calcium mobilization after receptor activation . Its ratiometric nature makes it compatible with high-content screening platforms that utilize dual-excitation imaging. The 340/380 nm excitation ratio provides a robust, concentration-independent readout that corrects for well-to-well variations in dye loading and cell number, increasing assay reproducibility and Z' factor in automated screening environments .

Technical Documentation Hub

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